N-Dodecanoyl-DL-homoserine lactone

説明

N-Dodecanoyl-DL-homoserine lactone is a member of the N-acyl-homoserine lactone family . It is a small diffusible signalling molecule involved in quorum sensing, thereby controlling gene expression . It regulates gene expression in gram-negative bacteria, such as Echerichia and Salmonella .

Synthesis Analysis

While specific synthesis methods for N-Dodecanoyl-DL-homoserine lactone were not found, some related studies provide insights. For instance, one study mentioned the use of a three-layer solid-phase extraction (SPE) vacant column consisting of anhydrous sodium sulfate, silica gel, and anhydrous sodium sulfate . Another study mentioned the use of methanol extracts combined and subjected to GC-MS analysis .Molecular Structure Analysis

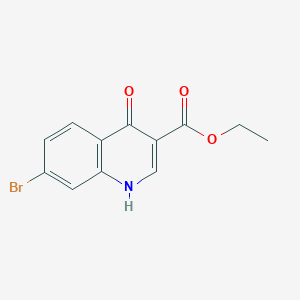

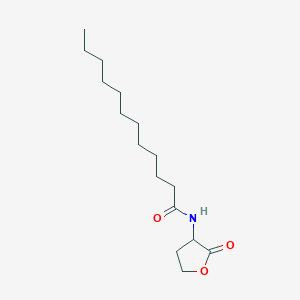

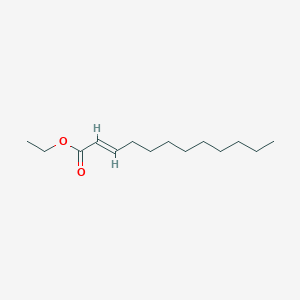

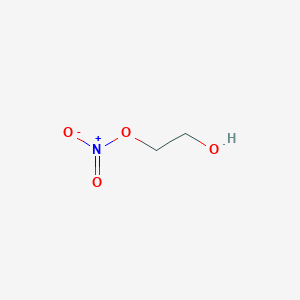

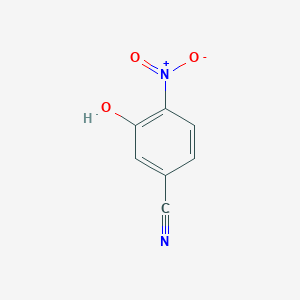

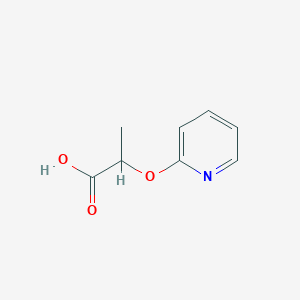

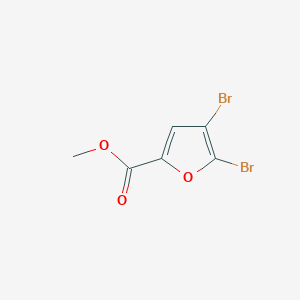

The empirical formula of N-Dodecanoyl-DL-homoserine lactone is C16H29NO3 . Its molecular weight is 283.41 . The InChI string is1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-14-12-13-20-16(14)19/h14H,2-13H2,1H3,(H,17,18) . Physical And Chemical Properties Analysis

N-Dodecanoyl-DL-homoserine lactone is a white to faint beige powder . It has a melting point of 114-117 °C . It should be stored at 2-8°C .科学的研究の応用

Quorum Sensing in Gram-Negative Bacteria

“N-Dodecanoyl-DL-homoserine lactone” is a member of the N-acyl-homoserine lactone family . These compounds regulate gene expression in gram-negative bacteria, such as Echerichia and Salmonella . They are involved in quorum sensing, which is a mechanism of cell to cell communication among bacteria .

Induction of Violacein Expression

This compound has been used in application tests to induce violacein expression in a Chromobacterium violaceum mutant . This mutant is usually not able to produce homoserine lactones .

Apoptosis Induction in Bone Marrow-Derived Macrophages

Research has shown that N-3-Hydroxy Dodecanoyl-DL-homoserine lactone (OH-dDHL), a related compound, triggers apoptosis of bone marrow-derived macrophages through the ER- and mitochondria-mediated pathways . This suggests that “N-Dodecanoyl-DL-homoserine lactone” may have similar effects.

Regulation of Virulence in Bacteria

The quorum-sensing system, which “N-Dodecanoyl-DL-homoserine lactone” is a part of, is used for virulence regulation in bacteria . This system is evaluated in vivo using wild-type and anoI-deletion mutant strains .

Modification of Host Responses in Early Stages of Infection

OH-dDHL, as a virulence factor, contributes to bacterial infection and survival as well as the modification of host responses in the early stages of infection . This suggests that “N-Dodecanoyl-DL-homoserine lactone” may play a similar role.

Potential Role in Antibiotic Resistance

Several Acinetobacter species, such as A. baumannii and A. nosocomialis, have emerged as clinically significant in nosocomial infections and antibiotic resistance . The quorum sensing of Acinetobacter nosocomialis for cell-to-cell communication produces N-3-hydroxy dodecanoyl-DL-homoserine lactone (OH-dDHL) by an AnoR/I two-component system . This suggests that “N-Dodecanoyl-DL-homoserine lactone” may also be involved in antibiotic resistance mechanisms.

将来の方向性

特性

IUPAC Name |

N-(2-oxooxolan-3-yl)dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-14-12-13-20-16(14)19/h14H,2-13H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILLZMOKUUPJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346599 | |

| Record name | N-Dodecanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Dodecanoyl-DL-homoserine lactone | |

CAS RN |

18627-38-8 | |

| Record name | N-Dodecanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of N-Dodecanoyl-DL-homoserine lactone (C12-HSL) in bacterial communication?

A: C12-HSL is a quorum sensing (QS) signaling molecule, also known as an autoinducer, produced by certain bacteria. It plays a crucial role in bacterial cell-to-cell communication, allowing them to coordinate gene expression and behavior based on population density. [, , , , , ].

Q2: How does C12-HSL impact the virulence of Brucella species?

A: In Brucella, C12-HSL influences the expression of the virB operon, which encodes the Type IV Secretion System (T4SS) [, ]. This system is essential for Brucella's intracellular survival and virulence. Interestingly, both the inactivation and overexpression of virB, influenced by C12-HSL levels, have been shown to be detrimental for Brucella's survival within macrophages []. This suggests a tightly regulated expression of virB in a cell-density-dependent manner, mediated by C12-HSL.

Q3: Beyond bacteria, does C12-HSL affect mammalian cells?

A: Research has shown that C12-HSL produced by Chromobacterium violaceum can stimulate the production of inflammatory cytokines in mammalian monocytic cell lines. This occurs through the activation of the NF-κB signaling pathway, demonstrating a potential cross-kingdom interaction of this bacterial signaling molecule [].

Q4: How does C12-HSL influence Salmonella Enteritidis under anaerobic conditions?

A: While Salmonella does not produce AHLs, it can sense them. Under anaerobic conditions, C12-HSL has been shown to promote biofilm formation in Salmonella Enteritidis []. This effect is linked to the increased expression of adrA, suggesting a role for C12-HSL in modulating intracellular c-di-GMP levels and influencing biofilm formation. []. Additionally, C12-HSL has been shown to affect the metabolism of Salmonella enterica under anaerobic conditions, leading to changes in glucose consumption and the abundance of various metabolites [].

Q5: Are there any analytical techniques used to study C12-HSL?

A: Several analytical techniques are employed to study C12-HSL. Gas chromatography-mass spectrometry (GC-MS) is used to identify and quantify the molecule in bacterial cultures []. High-performance liquid chromatography (HPLC) is another technique employed to analyze C12-HSL concentration, particularly when studying its impact on bacterial metabolism [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide](/img/structure/B106022.png)